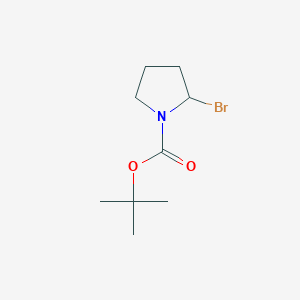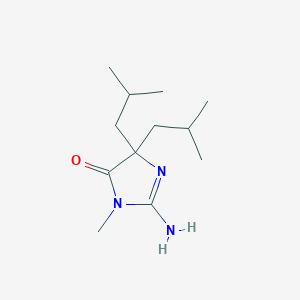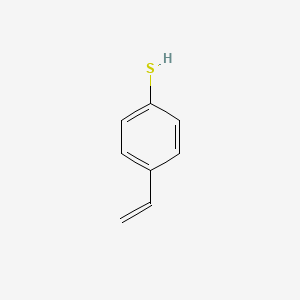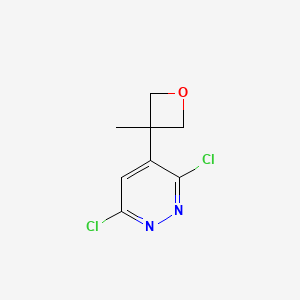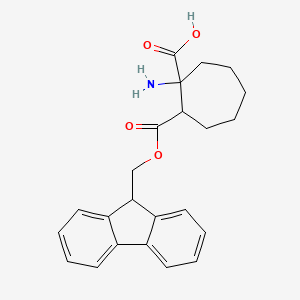
Fmoc-1-amino-1-cycloheptanecarboxylic-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic compound used primarily in peptide synthesis. It is an unnatural amino acid that has been employed in the creation of peptide libraries for research purposes . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-amino-1-cycloheptanecarboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-1-amino-1-cycloheptanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-1-amino-1-cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Fmoc-1-amino-1-cycloheptanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-1-amino-1-cycloheptanecarboxylic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions with target molecules . The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .
Comparison with Similar Compounds
Similar Compounds
Fmoc-1-amino-1-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Fmoc-1-amino-1-cyclopentanecarboxylic acid: Contains a cyclopentane ring, offering different steric and electronic properties.
Uniqueness
Fmoc-1-amino-1-cycloheptanecarboxylic acid is unique due to its seven-membered cycloheptane ring, which provides distinct steric and conformational properties compared to its cyclohexane and cyclopentane analogs. This uniqueness can influence the folding and stability of peptides, making it a valuable tool in peptide research and development .
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c24-23(22(26)27)13-7-1-2-12-20(23)21(25)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14,24H2,(H,26,27) |
InChI Key |
UOXACMYUJGSXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


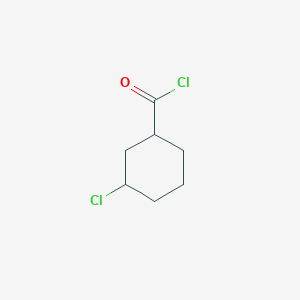
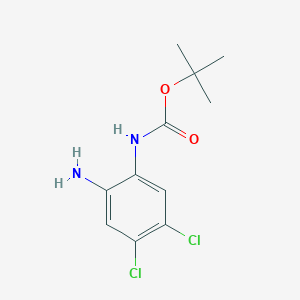
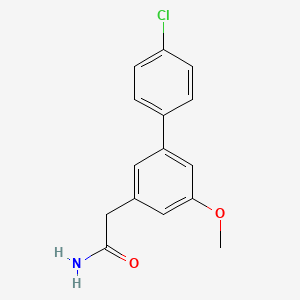
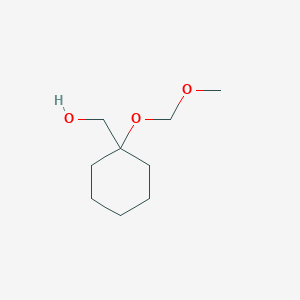
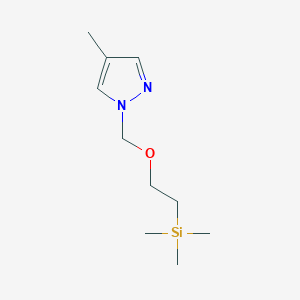
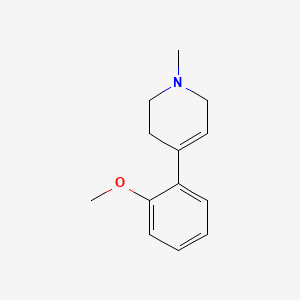
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
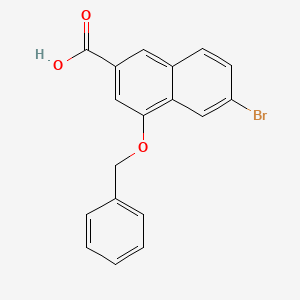
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
